Spectroscopic Analysis of 2-(4-Bromophenyl)propanenitrile Derivatives: A Technical Guide
Spectroscopic Analysis of 2-(4-Bromophenyl)propanenitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 2-(4-Bromophenyl)propanenitrile and its derivatives. This class of compounds serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. A thorough understanding of their spectroscopic properties is essential for structure elucidation, purity assessment, and quality control.
Core Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electron ionization (EI) is a common method that can also provide structural information through fragmentation patterns.
Table 1: Predicted Mass Spectrometry Data for 2-(4-Bromophenyl)propanenitrile [1]
| Adduct/Fragment | Predicted m/z |
| [M]⁺ | 208.98346 |
| [M+H]⁺ | 209.99129 |
| [M+Na]⁺ | 231.97323 |
| [M+NH₄]⁺ | 227.01783 |
| [M+K]⁺ | 247.94717 |
| [M-H]⁻ | 207.97673 |
| [M+HCOO]⁻ | 253.98221 |
| [M+CH₃COO]⁻ | 267.99786 |
Note: Data is predicted and sourced from PubChem.[1] The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) will result in characteristic M and M+2 peaks for all bromine-containing fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy of a Key Derivative
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule. Below is a summary of expected ¹H and ¹³C NMR data for 2-(4-Bromophenyl)-2-methylpropanenitrile , based on established chemical shift principles.
Table 2: Expected ¹H and ¹³C NMR Data for 2-(4-Bromophenyl)-2-methylpropanenitrile
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ¹H | ~ 7.5 | Doublet | 2H | Aromatic CH (ortho to Br) |
| ¹H | ~ 7.3 | Doublet | 2H | Aromatic CH (meta to Br) |
| ¹H | ~ 1.7 | Singlet | 6H | -C(CH₃)₂ |
| ¹³C | ~ 138 | Singlet | - | Aromatic C-Br |
| ¹³C | ~ 132 | Singlet | - | Aromatic CH |
| ¹³C | ~ 128 | Singlet | - | Aromatic CH |
| ¹³C | ~ 122 | Singlet | - | Aromatic C-C(CH₃)₂CN |
| ¹³C | ~ 121 | Singlet | - | -C≡N |
| ¹³C | ~ 35 | Singlet | - | -C (CH₃)₂CN |
| ¹³C | ~ 25 | Singlet | - | -C(C H₃)₂ |
Infrared (IR) Spectroscopy of a Key Derivative
IR spectroscopy is used to identify the functional groups present in a molecule. The nitrile group (C≡N) has a very characteristic sharp absorption band.
Table 3: Key Infrared Absorption Bands for 2-(4-Bromophenyl)-2-methylpropanenitrile
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2980 | Medium | Aliphatic C-H stretch |
| ~ 2240 | Sharp, Strong | C≡N (Nitrile) stretch |
| ~ 1600, 1485 | Medium-Strong | Aromatic C=C ring stretch |
| ~ 1070 | Strong | C-Br stretch (Aromatic) |
| ~ 830 | Strong | p-substituted benzene C-H bend |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
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Sample Preparation:
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Accurately weigh 5-10 mg of the 2-(4-Bromophenyl)propanenitrile derivative.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Instrumentation:
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A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
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¹H NMR Acquisition Parameters:
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Pulse Angle: 90°
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Acquisition Time: 2-3 seconds
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Relaxation Delay: 1-2 seconds
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Number of Scans: 16-64 (to improve signal-to-noise ratio)
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¹³C NMR Acquisition Parameters:
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Mode: Proton-decoupled
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Relaxation Delay: 2-5 seconds
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Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
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Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase correct the spectrum.
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Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
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Integrate the peaks in the ¹H NMR spectrum.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
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Sample Preparation (Attenuated Total Reflectance - ATR):
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Place a small amount of the solid or liquid sample directly onto the ATR crystal.
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Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
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Instrumentation:
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A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.
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Acquisition:
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Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
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Acquire the sample spectrum.
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Spectral Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹
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Number of Scans: 16-32
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Data Analysis:
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Identify the characteristic absorption bands and correlate them to specific functional groups using standard correlation tables. Pay close attention to the nitrile (C≡N) stretch.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
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Sample Preparation:
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Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
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Further dilute the sample as necessary to avoid detector saturation.
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Instrumentation:
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A mass spectrometer with an Electron Ionization (EI) source is commonly used for this type of molecule.
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Acquisition Parameters (for EI):
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Ionization Energy: 70 eV
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Source Temperature: 200-250 °C
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Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300).
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Data Analysis:
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Identify the molecular ion peak (M⁺). Look for the characteristic isotopic pattern of bromine (M and M+2 peaks of approximately equal intensity).
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Analyze the major fragment ions to deduce the fragmentation pathways.
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Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for structure elucidation.
